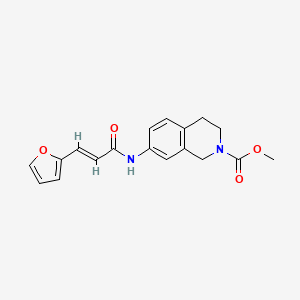

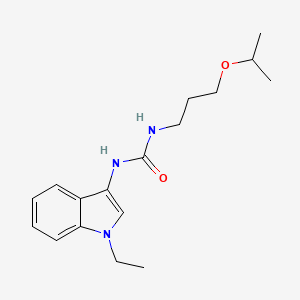

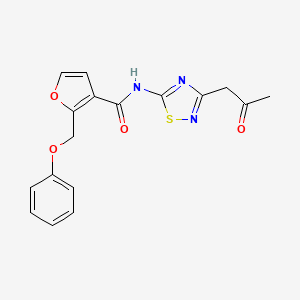

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea" is a derivative of urea that incorporates an indole moiety and an isopropoxypropyl group. This type of compound is of interest due to its potential biological activities, which may include the inhibition of enzymes such as soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) . The indole ring is a common structure found in many natural products and pharmaceuticals, and its incorporation into urea derivatives can lead to compounds with significant biological properties .

Synthesis Analysis

The synthesis of indole-cyclic urea derivatives can be achieved through a formal intramolecular vicinal 1,2-diamination of alkynes, using isocyanate as a urea precursor and a silver (I) catalyst to activate the alkyne. This method allows for the construction of three C-N bonds in a sequential manner, resulting in a fused indole-cyclic urea structure . Similarly, reactions involving isocyanates and amines can yield ureas with various substituents, as demonstrated by the synthesis of ureas containing an ibuprofen fragment .

Molecular Structure Analysis

The molecular structure of related indole-ethyl-phenyl urea derivatives has been characterized using techniques such as H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. These compounds can crystallize in the monoclinic space group, with specific cell parameters and reflection measurements that provide detailed insights into their three-dimensional arrangement .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of carbamates through the reaction with alcohols. The dehydration of trimethylolpropane using urea, for example, leads to the formation of oxetane derivatives, which are useful in cationic ring-opening polymerization. This process involves carbonylation followed by the extrusion of carbon dioxide and has been demonstrated on a multikilogram scale .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the crystalline form of an indole-ethyl-phenyl urea derivative has a specific density and melting point, which are determined by X-ray diffraction. The antitumor activities of these compounds can be assessed using assays such as the MTT assay, and their interactions with target proteins can be studied through docking studies . The toxicity profile of urea derivatives is also important, with some compounds showing irritant properties while being non-toxic to the skin .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies have revealed insights into the crystal structures of related compounds, highlighting their potential for biological activity. For instance, the crystal structure of a related compound demonstrated significant biological activity potential, with hydroxy groups involved in both intramolecular and intermolecular hydrogen bonds (S. M. Saharin et al., 2008). Another study on unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea detailed its crystalline structure, emphasizing the stabilization by intermolecule hydrogen bonds and molecules in a head–tail zigzag arrangement (Xiaoping Rao et al., 2010).

Chromatographic Properties and Enantiomer Separations

Research on urea derivatives derived from various amino acids bonded to 3-aminopropylsilica gel explored their chromatographic properties. This work accomplished specific enantiomer separations of racemic compounds, underscoring the role of stereochemical structure in chiral recognition (N. Ǒi et al., 1995).

Synthesis Methodologies

Studies have demonstrated methodologies for synthesizing ureas from carboxylic acids, achieving good yields without racemization under milder conditions (Kishore Thalluri et al., 2014). Another investigation highlighted the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea and analyzed its antitumor activity and interactions with CDK4 protein (Ch Hu et al., 2018).

Medicinal Chemistry and Biochemical Evaluation

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, optimizing spacer length and conformational flexibility for high inhibitory activities (J. Vidaluc et al., 1995). This showcases the compound's potential in developing treatments for diseases like Alzheimer's.

Eigenschaften

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-20-12-15(14-8-5-6-9-16(14)20)19-17(21)18-10-7-11-22-13(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFGMPXBRRPTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)